Fenbutatin oxide-d30

Description

Contextualization of Organotin Acaricides in Agricultural and Environmental Science

Organotin compounds, a class of substances characterized by at least one tin-carbon bond, have been utilized in various industrial and agricultural applications. Fenbutatin oxide belongs to this family and is specifically employed as a non-systemic acaricide with both contact and stomach action. herts.ac.uknih.gov It is effective against a wide range of phytophagous mites that can infest and damage crops such as citrus, apples, stone fruits, and ornamentals. epa.gov

The mode of action for fenbutatin oxide involves the inhibition of mitochondrial ATP synthase, which disrupts cellular respiration in the target mites. herts.ac.uk From an environmental perspective, fenbutatin oxide is noted for its persistence in soil and its strong binding to soil particles, which limits its mobility and potential for leaching into groundwater. epa.gov However, it is also characterized by its high toxicity to aquatic organisms, which necessitates careful management of its application to prevent runoff into water bodies. epa.govpsu.edu The study of its environmental fate and impact is a significant area of research, aiming to balance its agricultural benefits with ecological protection. pops.int

Theoretical Foundations of Deuterium (B1214612) Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique used to trace the passage of an isotope through a reaction, metabolic pathway, or physical process. wikipedia.org Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for labeling organic molecules. symeres.com The key principle behind deuterium labeling lies in the mass difference between deuterium and the more common hydrogen isotope, protium (B1232500) (¹H). This mass difference, while not significantly altering the chemical properties of the molecule for most biological and chemical processes, is readily detectable by analytical instruments, most notably mass spectrometers. acs.org

In quantitative analysis, a deuterated compound like Fenbutatin Oxide-d30 serves as an ideal internal standard. acs.org When added to a sample in a known quantity before extraction and analysis, it co-elutes with the non-labeled (native) analyte. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they experience the same losses during sample preparation and ionization in the mass spectrometer. However, the mass spectrometer can distinguish between them based on their mass-to-charge ratio. This allows for highly accurate quantification of the native compound, as the ratio of the native analyte's signal to the internal standard's signal remains constant, regardless of sample loss. acs.org

Furthermore, deuterium labeling is instrumental in metabolic studies. symeres.com By introducing a deuterated compound into a biological system, researchers can track its metabolic fate. The metabolites will also be labeled with deuterium, allowing for their identification and quantification, providing crucial insights into the biotransformation pathways of the parent compound. inchem.orginchem.org

Significance of this compound as a Standard and Tracer in Academic Research

This compound is the deuterated analog of fenbutatin oxide, where 30 hydrogen atoms have been replaced by deuterium atoms. lgcstandards.comscbt.com This high level of deuteration provides a significant mass shift, making it easily distinguishable from the native fenbutatin oxide in mass spectrometric analysis. Its primary role in academic and industrial research is as an internal standard for the quantification of fenbutatin oxide residues in various matrices, including food products and environmental samples. pharmaffiliates.com

The use of this compound as an internal standard is crucial for developing and validating robust analytical methods, such as those employing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov These methods are essential for monitoring compliance with maximum residue limits (MRLs) set by regulatory bodies to ensure food safety. nih.gov

In addition to its role as a standard, this compound can be employed as a tracer in environmental fate and metabolism studies. medchemexpress.com For instance, researchers can use it to investigate the degradation pathways of fenbutatin oxide in soil or water, or to study its metabolic breakdown in organisms. epa.govinchem.org These studies provide invaluable data for assessing the environmental impact and potential for bioaccumulation of this widely used acaricide. ca.gov

Interactive Data Table: Properties of Fenbutatin Oxide and its Deuterated Analog

| Property | Fenbutatin Oxide | This compound |

| Molecular Formula | C60H78OSn2 | C60H48D30OSn2 |

| Molecular Weight | ~1052.7 g/mol nih.gov | ~1082.87 g/mol lgcstandards.com |

| CAS Number | 13356-08-6 nih.gov | 13356-08-6 (unlabeled) scbt.com |

| Appearance | White crystalline solid nih.gov | Not explicitly stated, but expected to be a solid. |

| Water Solubility | Very low, ~0.0127 mg/L at 20°C nih.gov | Not explicitly stated, but expected to be very low. |

| Application | Organotin acaricide medchemexpress.com | Labeled analogue for use as an internal standard and tracer. pharmaffiliates.com |

Structure

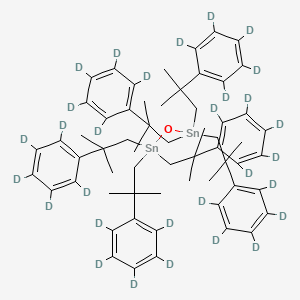

2D Structure

Properties

Molecular Formula |

C60H78OSn2 |

|---|---|

Molecular Weight |

1082.9 g/mol |

IUPAC Name |

tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]-tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]stannyloxystannane |

InChI |

InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/i6*4D,5D,6D,7D,8D;;; |

InChI Key |

HOXINJBQVZWYGZ-BMWBCSLVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)C[Sn](CC(C)(C)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O[Sn](CC(C)(C)C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])CC(C)(C)C6=C(C(=C(C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Fenbutatin Oxide D30

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Organometallic Compounds

The introduction of deuterium into specific positions within a molecule requires carefully designed synthetic strategies. For a complex organometallic compound like Fenbutatin Oxide, which is bis[tris(2-methyl-2-phenylpropyl)tin] oxide, the deuteration would logically target the thirty hydrogens of the ten methyl groups on the tert-butyl moieties attached to the tin atoms. Two primary strategies can be envisioned for achieving this: a "bottom-up" approach starting from deuterated precursors or a "top-down" approach involving hydrogen-deuterium (H/D) exchange on the final compound or a late-stage intermediate.

Bottom-Up Synthesis from Deuterated Precursors:

This is often the more controlled and predictable method for achieving high isotopic enrichment at specific sites. The synthesis of Fenbutatin Oxide-d30 would likely commence with a deuterated starting material, such as deuterated neophyl chloride or a similar precursor. A plausible synthetic route could involve the following key steps:

Preparation of a Deuterated Grignard Reagent: The synthesis would begin with a fully deuterated version of a neophyl-like halide. For instance, reacting a deuterated analog of 2-methyl-2-phenylpropane with a halogenating agent would yield the corresponding halide. This deuterated halide would then be reacted with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, tris(2-methyl-d3-2-phenylpropyl-d5)magnesium halide.

Reaction with Tin Tetrachloride: The deuterated Grignard reagent would then be reacted with tin tetrachloride (SnCl4) in a carefully controlled stoichiometric ratio. This reaction would substitute the chloride atoms on the tin with the deuterated neophyl groups, leading to the formation of tris(2-methyl-d3-2-phenylpropyl-d5)tin chloride.

Hydrolysis to this compound: The final step would involve the hydrolysis of the deuterated organotin chloride. This is typically achieved by treatment with an aqueous base, such as sodium hydroxide, which leads to the formation of the corresponding distannoxane, this compound.

A general representation of this synthetic approach is outlined in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Deuterated 2-methyl-2-phenylpropane | Halogenating agent (e.g., NBS) | Deuterated neophyl halide |

| 2 | Deuterated neophyl halide | Mg, anhydrous ether | Deuterated neophyl Grignard reagent |

| 3 | Deuterated neophyl Grignard reagent | SnCl4 | Tris(deuterated neophyl)tin chloride |

| 4 | Tris(deuterated neophyl)tin chloride | NaOH (aq) | This compound |

Hydrogen-Deuterium (H/D) Exchange:

While potentially less specific, H/D exchange reactions offer a more direct route to deuteration, particularly in the later stages of a synthesis. For organometallic compounds, transition metal-catalyzed H/D exchange reactions are a prominent method. Catalysts based on metals like iridium, rhodium, or palladium can facilitate the exchange of C-H bonds with deuterium from a deuterium source, often heavy water (D₂O) or deuterium gas (D₂).

For a molecule like Fenbutatin Oxide, achieving site-specific deuteration of the methyl groups via H/D exchange would be challenging due to the presence of other C-H bonds. However, under specific catalytic conditions, it might be possible to favor exchange at the less sterically hindered and more activated C-H bonds of the methyl groups. The efficiency of such a process would depend heavily on the choice of catalyst, solvent, and reaction conditions.

Analytical Validation of Deuterium Purity and Isotopic Enrichment in this compound

Following the synthesis of this compound, it is imperative to confirm the level of deuterium incorporation and its specific location within the molecule. High-resolution mass spectrometry (HRMS) is a primary tool for this purpose.

Mass Spectrometry for Isotopic Enrichment Analysis:

By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the degree of deuterium incorporation can be accurately determined. The molecular ion peak ([M]+) of this compound will be shifted by 30 mass units compared to Fenbutatin Oxide. Furthermore, the isotopic distribution pattern in the mass spectrum will be significantly different.

The theoretical and observed mass-to-charge ratios (m/z) for the molecular ions of both Fenbutatin Oxide and its deuterated analog can be compared to confirm the successful incorporation of 30 deuterium atoms.

| Compound | Theoretical Monoisotopic Mass (Da) | Observed m/z (ESI-MS) |

| Fenbutatin Oxide | 1052.4 | ~1053.4 [M+H]+ |

| This compound | 1082.6 | ~1083.6 [M+H]+ |

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms. For instance, the characteristic loss of a deuterated neophyl group would result in a fragment ion with a mass corresponding to the loss of a C₁₀D₁₅ moiety.

Spectroscopic Techniques for Structural Confirmation of this compound

In addition to mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of deuterated compounds.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signals corresponding to the methyl protons, which are prominent in the spectrum of the non-deuterated compound, would be absent or significantly diminished. The disappearance of these signals provides strong evidence for successful deuteration at the intended positions. Any residual signals in this region would indicate incomplete deuteration.

²H NMR (Deuterium NMR) Spectroscopy:

²H NMR spectroscopy directly observes the deuterium nuclei. The spectrum of this compound would show a signal in the region corresponding to the chemical shift of the methyl groups, confirming the presence and chemical environment of the incorporated deuterium atoms. The integration of this signal can also be used to quantify the level of deuteration.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of this compound would also exhibit characteristic changes. The carbon atoms of the deuterated methyl groups (CD₃) would show a triplet multiplicity in the proton-decoupled ¹³C NMR spectrum due to coupling with the deuterium nucleus (spin I = 1). Furthermore, these signals would experience an isotopic shift, typically appearing at a slightly upfield chemical shift compared to the corresponding signals in the non-deuterated compound.

| Nucleus | Expected Chemical Shift (ppm) - Fenbutatin Oxide | Expected Chemical Shift (ppm) and Multiplicity - this compound |

| ¹H (Methyl) | ~1.3 | Absent or significantly reduced |

| ²H (Methyl) | - | Present, singlet |

| ¹³C (Methyl) | ~30 | Slightly upfield of ~30, triplet |

By employing a combination of these synthetic and analytical techniques, the successful and site-specific synthesis of this compound can be achieved and rigorously validated, providing a valuable tool for advanced chemical and biological research.

Advanced Analytical Methodologies Employing Fenbutatin Oxide D30 As an Internal Standard

Development of Quantitative Assays for Fenbutatin Oxide in Diverse Matrices

The inherent complexity of food and environmental samples necessitates the use of highly selective and sensitive analytical techniques. Tandem mass spectrometry, coupled with chromatographic separation, has emerged as the gold standard for the trace-level analysis of fenbutatin oxide. The incorporation of Fenbutatin Oxide-d30 as an internal standard in these methods effectively compensates for matrix effects and variations in instrument response, leading to more reliable quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is a powerful tool for the analysis of polar and semi-polar compounds like fenbutatin oxide, offering high sensitivity and selectivity without the need for derivatization. In a typical LC-MS/MS method, this compound is added to the sample extract prior to injection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native analyte and the deuterated internal standard.

A study detailing a modified QuEChERS method coupled with HPLC-MS/MS for the determination of fenbutatin oxide in soil, plant, and animal-derived foods provides valuable insights into the instrumental parameters. While this particular study did not use the deuterated internal standard, the principles of MRM can be applied to a method incorporating this compound. The European Union Reference Laboratory (EURL) for Single Residue Methods has documented the use of this compound as an internal standard in LC-MS/MS analysis.

Below is an illustrative data table of typical LC-MS/MS parameters for the analysis of fenbutatin oxide, with hypothetical yet representative transitions for this compound based on common fragmentation patterns.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fenbutatin Oxide | 517.3 | 461.3 | 21 |

| 517.3 | 349.0 | 35 | |

| This compound (Major) | 547.3 | 491.3 | 21 |

| 547.3 | 379.0 | 35 | |

| This table is interactive. You can sort and filter the data. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

Due to the low volatility of fenbutatin oxide, its analysis by GC-MS/MS necessitates a derivatization step to convert it into a more volatile and thermally stable compound. This process is critical for achieving good chromatographic separation and sensitive detection. The use of this compound as an internal standard is equally important in GC-MS/MS to correct for any variability in the derivatization reaction and injection process.

Several derivatization reagents have been successfully employed for the analysis of organotin compounds, including Grignard reagents like ethyl magnesium bromide (EtMgBr) and pentylmagnesium bromide, as well as sodium tetraethylborate. Following derivatization, the resulting ethylated or pentylated fenbutatin is analyzed by GC-MS/MS in MRM mode.

The following table provides representative GC-MS/MS parameters for the analysis of derivatized fenbutatin oxide. The mass fragments for the deuterated standard are projected based on the derivatization of the deuterated parent compound.

| Compound (after derivatization) | Monitored Ions (m/z) | Ion Type |

| Ethyl-Fenbutatin | 379, 323, 267 | Product Ions |

| Ethyl-Fenbutatin-d30 | 409, 353, 297 | Product Ions |

| This table is interactive. You can sort and filter the data. |

Optimization of Sample Preparation Techniques for this compound Analysis

The goal of sample preparation is to efficiently extract fenbutatin oxide from the matrix while minimizing co-extractives that can interfere with the analysis. The addition of this compound at the beginning of the sample preparation process is crucial for the isotope dilution technique to be effective.

Extraction Methodologies (e.g., Modified QuEChERS, Solid-Phase Extraction)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread popularity for the extraction of pesticide residues from a variety of food matrices. A modified QuEChERS approach, often involving extraction with acetonitrile (B52724) containing a small percentage of formic acid, has proven effective for fenbutatin oxide. This is typically followed by a dispersive solid-phase extraction (d-SPE) cleanup step using sorbents like primary secondary amine (PSA) to remove interfering matrix components.

Solid-phase extraction (SPE) is another commonly used cleanup technique. After an initial solvent extraction, the extract is passed through an SPE cartridge, such as Florisil, to retain interferences while allowing the analyte of interest to be eluted with a suitable solvent.

Derivatization Strategies for Chromatographic Compatibility

As previously mentioned, derivatization is a mandatory step for the GC-MS/MS analysis of fenbutatin oxide. The choice of derivatizing agent can impact the efficiency and reproducibility of the method. Grignard reagents, such as ethyl magnesium bromide, are frequently used to ethylate the fenbutatin oxide molecule. An alternative is the use of sodium tetraethylborate, which can also effectively ethylate the analyte. The optimization of the derivatization reaction, including reaction time and temperature, is critical to ensure complete and consistent conversion of both the native fenbutatin oxide and the deuterated internal standard.

Method Validation Protocols and Performance Parameters in Isotope Dilution Analysis

A comprehensive validation of the analytical method is essential to demonstrate its suitability for the intended purpose. In isotope dilution analysis using this compound, key performance parameters are evaluated to ensure the accuracy, precision, and reliability of the results.

Method validation typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards at different concentrations and calculating the coefficient of determination (R²), which should ideally be >0.99.

Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies by spiking blank matrices with known concentrations of the analyte. For isotope dilution methods, recoveries are expected to be within a range of 80-120%.

Precision: The degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD) of replicate measurements and should typically be less than 20%.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

The following table summarizes typical method validation performance parameters for the analysis of fenbutatin oxide using an isotope dilution approach with this compound.

| Validation Parameter | Typical Performance Criteria | Research Finding Example |

| Linearity (R²) | > 0.99 | A study on fenbutatin oxide in various matrices reported R² values >0.99 over a concentration range of 0.005–1 mg/kg. |

| Accuracy (Recovery %) | 70-120% | Recoveries for fenbutatin oxide in fruits and vegetables were found to be in the range of 72.4%-107.1%. |

| Precision (RSD %) | < 20% | Relative standard deviations for the analysis of fenbutatin oxide were reported to be between 0.4% and 14.2%. |

| Limit of Quantification (LOQ) | Matrix and regulation dependent | A modified QuEChERS HPLC-MS/MS method established an LOQ of 0.007 mg/kg for fenbutatin oxide. |

| This table is interactive. You can sort and filter the data. |

Metabolic and Mechanistic Studies in Non Human Biological Systems Utilizing Fenbutatin Oxide D30

Elucidation of Biotransformation Pathways in Non-Mammalian Organisms

The investigation into how non-mammalian organisms process Fenbutatin Oxide is crucial for assessing its environmental impact and persistence. Studies, primarily conducted in mammalian models due to regulatory requirements, provide a foundational understanding of its metabolic fate.

Metabolism studies in animals indicate that Fenbutatin Oxide undergoes gradual degradation. In dairy cattle, metabolites were identified in the feces, and analysis of feces from rats treated with ¹¹⁹Sn-labelled fenbutatin oxide revealed two major metabolites. epa.govinchem.org The primary metabolic products identified are formed through the cleavage of the tin-carbon bonds.

The main metabolites characterized in these studies include:

Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane : A degradation product resulting from the loss of one of the three organic groups attached to the tin atoms. epa.gov

2-methyl-2-phenylpropyl stannonic acid : A further degradation product indicating cleavage of the tin-carbon bonds. epa.gov

ß, ß-dimethylphenethylstannoic acid : Identified as a major metabolite in rat feces. inchem.org

1, 1, 3, 3-tetrakis (ß, ß-dimethylphenethyl)-1,3-dihydroxydistannoxane : Another major metabolite found in rat feces. inchem.org

Inorganic tin : The ultimate degradation product of the organotin compound. epa.gov

Table 1: Major Metabolic Products of Fenbutatin Oxide Identified in Animal Studies

| Metabolite Name | Parent Compound | Biological Matrix |

|---|---|---|

| Dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane | Fenbutatin Oxide | Feces (Cattle) |

| 2-methyl-2-phenylpropyl stannonic acid | Fenbutatin Oxide | Feces (Cattle) |

| ß, ß-dimethylphenethylstannoic acid | Fenbutatin Oxide | Feces (Rats) |

| 1,1,3,3-tetrakis(ß,ß-dimethylphenethyl)-1,3-dihydroxydistannoxane | Fenbutatin Oxide | Feces (Rats) |

| Inorganic tin | Fenbutatin Oxide | Feces (Cattle) |

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. Research on Fenbutatin Oxide in rat models demonstrates poor absorption from the gastrointestinal tract following oral administration. epa.govepa.gov

A study involving rats treated with radiolabelled Fenbutatin Oxide showed that the vast majority of the administered dose was excreted, primarily in the feces. epa.govepa.gov Over a 5- to 7-day period, between 83% and 100% of the radioactivity was recovered in the feces and urine, with fecal excretion being the dominant route. epa.govepa.gov Thin-layer chromatography analysis of fecal extracts confirmed that the excreted compound was largely unchanged Fenbutatin Oxide (86-96% of extractable radioactivity). epa.govepa.gov The minimal absorption and rapid excretion result in very low tissue accumulation, indicating a minimal potential for bioaccumulation. epa.govepa.gov The highest, though still very low, levels of radioactivity were detected in the liver, kidneys, and heart. inchem.orgepa.gov

Table 2: Excretion Profile of Radiolabelled Fenbutatin Oxide in Rats over 5-7 Days

| Excretion Route / Tissue | Percentage of Administered Radioactivity |

|---|---|

| Feces | 83.5 - 98.8% |

| Urine | < 1% |

| Carcass and Tissues | 0.3 - 0.8% |

Biochemical Investigations into the Mode of Action in Target Arthropods

Fenbutatin Oxide is a selective acaricide, effective against a wide range of phytophagous mites. herts.ac.uk Its mode of action is targeted at the fundamental process of energy production within the cells of these arthropods.

The primary biochemical mechanism of Fenbutatin Oxide is the inhibition of oxidative phosphorylation. epa.govherts.ac.uk Specifically, it acts as an inhibitor of mitochondrial ATP synthase (also known as Complex V), a crucial enzyme in the process of cellular respiration. herts.ac.ukirac-online.org This enzyme is responsible for synthesizing adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. hb-p.comnih.gov

By inhibiting ATP synthase, Fenbutatin Oxide disrupts the production of ATP. epa.govepa.gov This disruption of the energy-producing pathway leads to a paralysis of the arthropod's cardiovascular and respiratory systems, ultimately causing death. epa.govhb-p.com This contact and stomach action is non-systemic in plants. herts.ac.uk

While the lethal effects of Fenbutatin Oxide on target mites are well-documented, the sub-lethal effects on non-target organisms are an area of ongoing research in ecotoxicology. Sub-lethal exposure to pesticides can induce a range of behavioral changes that may impair an organism's survival and reproductive success. frontiersin.org

General research on other neurotoxic pesticides has shown that sub-lethal concentrations can lead to abnormal behaviors in non-target species, such as insects and fish. nih.govmdpi.com These effects can include:

Altered Locomotion : This can manifest as either hypoactivity (reduced movement) or hyperactivity (increased, erratic movement), which can affect foraging and predator avoidance. nih.govmdpi.com

Impaired Feeding : Pesticides can cause feeding inhibition, leading to reduced energy intake and fitness. mdpi.com

Changes in Social and Anxiety-like Behaviors : Studies have shown pesticides can reduce social interaction and anxiety-like responses, such as thigmotaxis (wall-following), which could make organisms more vulnerable to predation. nih.gov

While these behavioral responses have been observed with other pesticides, specific studies detailing the sub-lethal behavioral effects of Fenbutatin Oxide on non-target organisms require further investigation to fully characterize its ecological risk profile.

Comparative Metabolic Stability Research of Fenbutatin Oxide-d30 Versus Unlabeled Analogues

Specific comparative studies on the metabolic stability of this compound versus its unlabeled form are not extensively detailed in available literature. However, the principles of using deuterated compounds in metabolic research provide a basis for understanding their relative stability.

This compound is a deuterated isotopologue of Fenbutatin Oxide, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium (B1214612). Such labeled compounds are primarily used as internal standards in mass spectrometry-based analytical methods for accurate quantification of the unlabeled drug or pesticide in biological samples.

Application of Deuterated Fenbutatin Oxide in Residue Science and Regulatory Research Contexts

Analytical Methodologies for Pesticide Residue Monitoring and Enforcement

The detection and quantification of Fenbutatin Oxide residues in food and environmental samples are critical for consumer safety and regulatory compliance. Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely employed for this purpose due to their high sensitivity and selectivity. The use of Fenbutatin Oxide-d30 as an internal standard is integral to these methodologies.

A prevalent method for the analysis of Fenbutatin Oxide involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. In this approach, the sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), often acidified to improve the stability and extraction efficiency of Fenbutatin Oxide. After extraction, a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) is performed to remove interfering matrix components.

This compound is introduced into the sample at the beginning of the extraction process. Since it is chemically identical to the non-labeled Fenbutatin Oxide, it experiences the same extraction efficiency and potential losses during sample preparation. However, due to its mass difference, it can be distinguished by the mass spectrometer. By comparing the signal of the native analyte to that of the deuterated internal standard, any variations in the analytical process can be compensated for, leading to more accurate quantification.

The European Union Reference Laboratory for Single Residue Methods (EURL-SRM) has documented the use of this compound as an isotopically labeled internal standard for the determination of Fenbutatin Oxide in food matrices, such as strawberry purée, by LC-MS/MS. eurl-pesticides.eu This underscores the importance and acceptance of this deuterated standard in official control laboratories for monitoring compliance with maximum residue levels (MRLs).

The table below summarizes typical performance data for analytical methods used in the monitoring of Fenbutatin Oxide, where a deuterated internal standard like this compound would be employed to ensure accuracy.

Table 1: Performance Characteristics of a Modified QuEChERS-LC-MS/MS Method for Fenbutatin Oxide Analysis

| Parameter | Value |

|---|---|

| Linearity Range | 0.005–1 mg/kg |

| Coefficient of Determination (R²) | >0.99 |

| Limit of Detection (LOD) | 0.002 mg/kg |

| Limit of Quantification (LOQ) | 0.007 mg/kg |

This data is representative of methods where a deuterated internal standard is used to achieve high accuracy and precision.

Role of Labeled Standards in the Establishment and Verification of Reference Values

The establishment and verification of reference values, such as MRLs set by regulatory bodies, rely on the availability of robust and validated analytical methods. Isotopically labeled standards like this compound play a crucial role in the validation of these methods and the subsequent verification of reference values in routine monitoring.

Method validation ensures that an analytical procedure is fit for its intended purpose. Key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantification (LOQ). The use of this compound as an internal standard significantly enhances the accuracy and precision of the method by correcting for matrix-induced signal suppression or enhancement and variations in instrument response.

For instance, in the analysis of complex food matrices, co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Because this compound co-elutes with the native Fenbutatin Oxide and experiences the same matrix effects, the ratio of their signals remains constant, allowing for reliable quantification even in the presence of significant matrix interference.

The accuracy of a method is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is measured. The use of a deuterated internal standard helps to normalize the recovery, providing a more accurate assessment of the method's performance.

The table below presents recovery data from a study on Fenbutatin Oxide in various matrices. The high recovery rates and low relative standard deviations (RSDs) are indicative of the precision and accuracy achievable with methods that incorporate isotopically labeled internal standards.

Table 2: Recovery of Fenbutatin Oxide in Various Spiked Samples

| Sample Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| Soil | 0.02 | 90.12 | 5.34 |

| 0.1 | 92.56 | 4.12 | |

| 0.5 | 95.34 | 3.30 | |

| Tobacco | 0.02 | 88.54 | 6.12 |

| 0.1 | 91.23 | 4.56 | |

| 0.5 | 94.78 | 3.89 | |

| Rice | 0.02 | 85.34 | 7.89 |

| 0.1 | 89.45 | 5.67 | |

| 0.5 | 93.21 | 4.12 | |

| Milk | 0.02 | 79.04 | 10.96 |

| 0.1 | 85.67 | 8.34 | |

| 0.5 | 90.12 | 6.78 | |

| Pork Liver | 0.02 | 82.45 | 9.87 |

| 0.1 | 87.98 | 7.45 | |

| 0.5 | 91.56 | 5.23 | |

| Pork | 0.02 | 80.12 | 10.11 |

| 0.1 | 86.34 | 8.12 |

Data adapted from a study utilizing a modified QuEChERS method with HPLC-MS/MS, where the use of an isotopically labeled internal standard like this compound is standard practice for achieving such results. eurl-pesticides.eu

Emerging Research Directions and Future Perspectives for Fenbutatin Oxide D30

Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate quantification of Fenbutatin Oxide in complex matrices such as soil, water, and food products is fundamental to understanding its environmental dynamics. Research has progressed from traditional methods to more sophisticated and sensitive techniques. While early methods involved gas chromatography (GC) with flame photometric detection (FPD), these often required a derivatization step due to the low volatility of Fenbutatin Oxide, a process which could lead to inaccuracies. researchgate.netnih.govnih.gov

Recent advancements have centered on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which eliminates the need for derivatization and offers high sensitivity and selectivity. nih.govsemanticscholar.org A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with HPLC-MS/MS has been successfully developed for determining Fenbutatin Oxide in diverse samples like soil, rice, milk, and pork liver. nih.govsemanticscholar.org

A pivotal innovation in these modern methods is the application of isotope dilution mass spectrometry (IDMS). osti.gov This technique employs a stable isotope-labeled internal standard, such as Fenbutatin Oxide-d30, which is chemically identical to the target analyte but has a different mass. clearsynth.com By adding a known amount of this compound to a sample at the beginning of the analytical process, it is possible to correct for the loss of the analyte during sample preparation and for matrix effects—such as ion suppression or enhancement—during analysis. clearsynth.comnih.govkcasbio.com This approach significantly improves the accuracy, precision, and reliability of quantitative results. kcasbio.comlcms.cz The use of deuterated standards is crucial for achieving low limits of detection and quantification, which are essential for monitoring trace levels of the compound in environmental and food samples. nih.govresearchgate.net

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Average Recovery Rate (%) | Key Features |

|---|---|---|---|---|

| GC-FPD | Oranges | 0.1 mg/kg | 79.6 - 109.6 | Requires derivatization step. nih.gov |

| HPLC-APCI-MS | Tomatoes, Cucumbers, Bananas | 0.01 - 0.02 mg/kg | 80 - 88 | No derivatization needed; subject to matrix effects. nih.gov |

| HPLC-MS/MS | Soil, Tobacco, Rice, Milk, Pork | 0.007 mg/kg | 79.0 - 97.1 | High sensitivity and accuracy, especially when used with isotope dilution. semanticscholar.org |

Predictive Modeling Approaches for Environmental Fate and Biological Interactions

Predictive models are indispensable tools for estimating the environmental concentration, persistence, and transport of chemical compounds, thereby informing risk assessments. For Fenbutatin Oxide, various environmental fate models have been employed to simulate its behavior in different environmental compartments.

The U.S. Environmental Protection Agency (EPA) has utilized models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to estimate the concentration of Fenbutatin Oxide in surface water. epa.gov For groundwater, the SCI-GROW model has been used. epa.gov These models integrate data on the compound's application rates, environmental conditions, and its physicochemical properties—such as its stability to hydrolysis and its tendency to bind strongly to soil—to predict its likely distribution and persistence. epa.govepa.gov

The accuracy of these predictive models is critically dependent on the quality of the input data. High-quality, empirical data from laboratory and field studies are necessary to calibrate and validate the models' outputs. This is where the role of advanced analytical techniques, empowered by standards like this compound, becomes crucial. By providing precise measurements of Fenbutatin Oxide concentrations in soil and water samples over time, these methods deliver the reliable data needed to ensure that predictive models accurately reflect real-world environmental dynamics.

| Model Name | Environmental Compartment | Purpose |

|---|---|---|

| PRZM (Pesticide Root Zone Model) | Soil, Surface Water | Simulates pesticide transport from the crop root zone via runoff and erosion. epa.govenviresearch.com |

| EXAMS (Exposure Analysis Modeling System) | Aquatic Environments | Predicts the fate, transport, and exposure concentrations in aquatic ecosystems. epa.gov |

| SCI-GROW (Screening Concentration in Ground Water) | Groundwater | Provides screening-level estimates of pesticide concentrations in groundwater. epa.gov |

| FOCUS Models (e.g., PELMO, PEARL) | Soil, Groundwater | Standardized models used in the EU for predicting pesticide leaching to groundwater. enviresearch.com |

Identification of Knowledge Gaps in the Academic Understanding of this compound Dynamics

Despite advancements in analytical chemistry and modeling, significant knowledge gaps remain in the understanding of Fenbutatin Oxide and its deuterated analogue. Addressing these gaps is essential for a comprehensive assessment of the compound's environmental and biological significance.

Metabolite Identification and Fate: While Fenbutatin Oxide itself is the primary substance of interest, the environmental degradation pathways and the identity of its metabolites are not fully elucidated. Further research is needed to identify these breakdown products and understand their persistence, mobility, and potential biological activity. Advanced analytical methods will be key to detecting and quantifying these often-polar metabolites.

Bioavailability in Sediments and Soils: Fenbutatin Oxide is known to be persistent and binds strongly to soil and sediment particles. epa.govepa.govherts.ac.uk However, the long-term bioavailability of this sorbed fraction to organisms is not well understood. It remains unclear to what extent the compound can be released back into the environment or taken up by biota over extended periods.

Dynamics of the Deuterated Analogue: The vast majority of research involving this compound treats it as an analytical tool. There is a near-complete absence of studies on the environmental fate and behavior of this compound itself. While stable, the potential for deuterium-proton exchange under specific environmental conditions, though unlikely for non-labile positions, has not been formally investigated for this molecule. sigmaaldrich.com Understanding the stability and fate of the deuterated standard is crucial for ensuring its continued reliability in long-term monitoring studies.

Bridging the Attitude-Behavior Gap: On a broader scale, a persistent challenge in environmental science is the gap between knowledge of a compound's potential impact and the implementation of effective management practices. researchgate.net For compounds like Fenbutatin Oxide, continued research and monitoring, facilitated by precise analytical tools like this compound, are necessary to provide the robust data needed to inform regulatory decisions and encourage sustainable agricultural practices.

Future research should prioritize these areas to build a more complete picture of the lifecycle of Fenbutatin Oxide in the environment. The continued use and development of sophisticated analytical approaches, underpinned by high-purity stable isotope-labeled standards, will be indispensable in this endeavor.

Q & A

Q. How can this compound research inform broader organotin degradation theories?

- Methodological Answer : Conduct meta-analyses of degradation rate constants (k) across studies, adjusting for deuterium’s isotopic mass effect. Use multivariate regression to model log(k) vs. variables like bond dissociation energy (BDE) and logP. Publish negative results (e.g., non-degradation under anaerobic conditions) to refine existing theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.